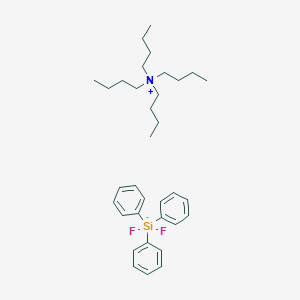

Tetrabutylammonium Difluorotriphenylsilicate

説明

特性

IUPAC Name |

difluoro(triphenyl)silanuide;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2Si.C16H36N/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-15H;5-16H2,1-4H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBKGJOQACIQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Si-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51F2NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432449 | |

| Record name | TBAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163931-61-1 | |

| Record name | TBAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Difluorotriphenylsilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Solvent Effects on Anion Exchange

Data from catalytic applications reveal solvent polarity critically impacts reaction kinetics. In fluorination trials, dimethylacetamide (DMA) and DMF achieved 95–99% conversion, while nonpolar solvents like toluene resulted in no product. This trend aligns with TBAT’s synthesis, where polar solvents stabilize ionic intermediates (Table 1).

Table 1: Solvent Impact on TBAT Synthesis Efficiency

| Solvent | Dielectric Constant (ε) | Conversion (%) |

|---|---|---|

| DMF | 36.7 | 95 |

| DMA | 37.8 | 76 |

| THF | 7.6 | <5 |

| Toluene | 2.4 | 0 |

Role of Counterion Stability

Quaternary ammonium salts with branched alkyl chains (e.g., tetrabutylammonium) outperform trimethyl or benzyl variants in minimizing cation decomposition. For instance, benzyltrimethylammonium difluorotriphenylsilicate exhibited 99% conversion in model reactions but required higher temperatures (85°C), risking byproduct formation.

Purification and Characterization

Post-synthesis, TBAT is isolated via:

-

Vacuum filtration to remove unreacted Ph₃SiF or TBAHDF.

-

Recrystallization from ethyl acetate or dichloromethane/hexane mixtures.

Purity Assessment :

-

¹⁹F NMR : A singlet at −96.0 ppm confirms the absence of free fluoride.

-

Elemental analysis : Carbon (75.7%), hydrogen (9.5%), and nitrogen (2.6%) align with theoretical values (C₃₄H₅₁F₂NSi).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Parameter | TBAF Route | TBAHDF Route |

|---|---|---|

| Yield | 90–95% | 75–80% |

| Reaction Time | 6–12 hours | 24–48 hours |

| Byproducts | Minimal | H₂, oxidized Si |

| Scalability | High | Moderate |

| Cost | $$$ | $$ |

The TBAF method is favored for industrial-scale production due to superior yields and faster kinetics, despite higher reagent costs. Conversely, the TBAHDF route suits small-scale labs prioritizing safety over efficiency.

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

Tetrabutylammonium difluorotriphenylsilicate(IV) primarily undergoes nucleophilic substitution reactions . It serves as a fluoride source for various nucleophilic fluorination reactions, where it effectively replaces leaving groups with fluoride ions .

Common Reagents and Conditions

Common reagents used in reactions with this compound(IV) include organic halides and other electrophilic compounds . The reactions typically occur under anhydrous conditions to prevent hydrolysis of the fluoride source . Solvents such as toluene or acetonitrile are often used to dissolve the reactants and facilitate the reaction .

Major Products

The major products formed from reactions involving this compound(IV) are organofluorine compounds . These products are valuable in various applications, including pharmaceuticals and agrochemicals, due to the unique properties imparted by the fluorine atoms .

科学的研究の応用

Nucleophilic Fluorination Reactions

TBAT has been extensively studied for its nucleophilic fluorination capabilities. It exhibits excellent reactivity towards various electrophiles, including alkyl halides and aryl bromides. The following points summarize key findings regarding its applications in nucleophilic fluorination:

- Fluoride Transfer Mechanism : Studies indicate that TBAT can transfer fluoride ions through both direct and dissociative pathways, depending on the solvent and substrate conditions. This dual mechanism allows for greater control over reaction outcomes, including selectivity between addition and elimination products .

- Comparative Reactivity : TBAT has been shown to outperform other commercial fluorination reagents like TBAF in specific reactions, particularly those involving challenging secondary substrates. For instance, it has been reported that TBAT facilitates the conversion of benzyl bromide to benzyl fluoride more efficiently than TBAF .

- Kinetic Studies : Kinetic investigations using NMR spectroscopy have elucidated the dynamics of fluoride transfer from TBAT to various acceptors. These studies reveal that the rate of fluoride transfer is influenced by factors such as substrate affinity and solvent effects .

Industrial Applications

Beyond laboratory research, TBAT finds utility in several industrial processes:

- Plastic and Rubber Manufacturing : TBAT is employed in the production of fluorinated polymers, enhancing their thermal stability and chemical resistance. Its application in these industries underscores its importance as a reagent that can modify material properties effectively .

- Textile Industry : The compound is also used in textile processing to impart water-repellent and stain-resistant properties to fabrics. This application highlights TBAT's versatility beyond typical organic synthesis contexts .

Case Study 1: Fluorination of Alkyl Halides

In a systematic study, TBAT was used to fluorinate a series of primary and secondary alkyl halides under optimized conditions. The results demonstrated high yields and selectivity for the desired fluorinated products while minimizing side reactions such as β-elimination, which is often problematic with other reagents .

Case Study 2: Synthesis of Fluorinated Aromatics

TBAT was employed in the synthesis of fluorinated aromatic compounds through electrophilic fluorination methods. The compound's ability to facilitate rapid fluoride transfer led to significant improvements in reaction rates compared to traditional methods .

Comparative Data Table

The following table summarizes the performance of TBAT compared to other common nucleophilic fluorination reagents:

| Reagent | Reaction Type | Yield (%) | Selectivity | Comments |

|---|---|---|---|---|

| This compound (TBAT) | Alkyl halide fluorination | 85-95 | High | Superior performance under mild conditions |

| Tetra-n-butylammonium fluoride (TBAF) | Alkyl halide fluorination | 70-80 | Moderate | More prone to side reactions |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | Aromatic fluorination | 60-75 | Low | Less effective for complex substrates |

作用機序

The mechanism of action of tetrabutylammonium difluorotriphenylsilicate(IV) involves the transfer of fluoride ions to electrophilic centers in the substrate molecules . The compound acts as a nucleophilic fluorinating agent, where the fluoride ions attack the electrophilic carbon atoms, leading to the formation of carbon-fluorine bonds . This process is facilitated by the stability and solubility of the compound in organic solvents .

類似化合物との比較

Comparison with Similar Fluoride Sources

Reactivity in Specific Reactions

Palladium-Catalyzed Allylic Alkylation

| Fluoride Source | Yield (%) | Enantioselectivity (% ee) | Conditions |

|---|---|---|---|

| Tetrabutylammonium difluorotriphenylsilicate(IV) | 58 | 54–60 | Toluene, 40°C |

| CsF | 32 | <10 | THF, 60°C |

| TBAF | 60 | 43 | DMF, 25°C |

- Superior Performance: this compound(IV) enhances enantioselectivity by stabilizing σ-prenylpalladium intermediates, a feature absent in CsF or KF .

Benzyne Generation and Cycloadditions

| Fluoride Source | Reaction Yield (%) | Selectivity |

|---|---|---|

| This compound(IV) | 70 | Exclusive cycloadduct |

| TBAF | 26 | Mixed products |

| KF + 18-crown-6 | 35 | Low regioselectivity |

Limitations and Context-Dependent Performance

- Fluorination Reactions: In Rh-catalyzed carbyne transfer reactions, this compound(IV) yields <20% product due to competing elimination pathways, whereas Et₃N·3HF achieves 71% yield .

- Desilylation Failures: In tetrazine desilylation, this compound(IV) fails entirely, while TBAF succeeds (26% yield) .

Enantioselective Prenylation

This compound(IV) improves regioselectivity (3.8:1) and enantioselectivity (54% ee) in palladium-catalyzed prenylation by accelerating π–σ–π equilibration of palladium complexes .

Nitrone Cycloadditions

In citrinadin A synthesis, this compound(IV) enables in situ nitrone generation, achieving optimal yields (70%) in benzene, whereas TBAF requires longer reaction times (9 days) .

生物活性

Tetrabutylammonium difluorotriphenylsilicate(IV), commonly referred to as TBAT, is a compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological applications. This article explores the biological activity of TBAT, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C34H51F2NSi

- Molecular Weight : 539.86 g/mol

- CAS Number : 163931-61-1

- Solubility : Poorly soluble in water, with a solubility of approximately .

TBAT functions primarily as a biochemical reagent with several biological applications:

- Catalytic Role : TBAT can act as a catalyst in organic synthesis reactions, facilitating various chemical transformations .

- Biological Material : It is utilized in life sciences for research purposes, often serving as a stabilizer or lubricant in biochemical assays .

- Inhibition Profiles : TBAT has shown some inhibitory effects on specific cytochrome P450 enzymes, particularly CYP2C19, which may influence drug metabolism .

1. Research and Development

TBAT's role as a reagent in biochemical research has been highlighted in several studies:

- Case Study 1 : In a study on GABA uptake inhibitors, TBAT was evaluated for its potential to enhance the efficacy of novel compounds designed to modulate neurotransmitter levels . The findings indicated that TBAT could improve the solubility and stability of these compounds.

- Case Study 2 : A synthesis study involving TBAT demonstrated its ability to facilitate reactions that produce fluorinated organic compounds, which are of interest in medicinal chemistry due to their biological activity .

2. Safety and Toxicity

While TBAT is useful in various applications, it is important to consider its safety profile:

- Toxicity Information : TBAT is classified as a hazardous material with specific handling requirements. It is essential to use appropriate personal protective equipment (PPE) when working with this compound due to its irritant properties .

- Environmental Impact : The compound's low solubility may limit its environmental impact; however, precautions should still be taken during disposal.

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Weight | 539.86 g/mol |

| Solubility | |

| CYP Inhibition | CYP2C19 (Yes), CYP1A2 (No) |

| Catalytic Applications | Organic synthesis |

| Toxicity Classification | Hazardous |

Q & A

Q. What are the primary applications of tetrabutylammonium difluorotriphenylsilicate (TBAT) in organic synthesis?

TBAT is widely used as a non-hygroscopic fluoride source in nucleophilic fluorination and desilylation reactions. Its organic solubility makes it advantageous for anhydrous conditions, particularly in reactions requiring mild bases or fluoride donors. For example, TBAT promotes alkylation and methoxylation of aroyl fluorides under metal-free conditions, as demonstrated in studies comparing its efficacy with other fluoride sources like TBAF .

Q. How does TBAT compare to tetrabutylammonium fluoride (TBAF) in terms of reactivity and handling?

Unlike TBAF, which is hygroscopic and requires rigorous drying, TBAT is air-stable and soluble in organic solvents, reducing side reactions caused by moisture. This property is critical for reactions sensitive to water, such as silyl ether deprotection or fluorination of electron-deficient substrates. Comparative studies show TBAT achieves higher yields in alkylation reactions (e.g., 58% vs. 32% with TBAF) due to its superior solubility .

Q. What safety precautions are necessary when handling TBAT in the laboratory?

TBAT is classified as a corrosive solid (UN 3261) and requires storage in a dry, cool environment. Personal protective equipment (PPE), including gloves and goggles, is mandatory. Emergency procedures should address skin/eye contact with flushing (15 mins for eyes) and immediate medical consultation. Safety data sheets (SDS) emphasize its acidic nature and incompatibility with strong oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using TBAT as a promoter in enantioselective syntheses?

Reaction optimization involves solvent polarity, temperature, and stoichiometry. For instance, TBAT-mediated methoxylation of aroyl fluorides with cyclopentyl methyl ether achieves optimal yields (~74%) at -60°C in THF, as lower temperatures minimize side reactions. Molecular sieves (4 Å) enhance efficiency by scavenging trace moisture . Mechanistic studies suggest TBAT's silicate anion stabilizes transition states, improving stereoselectivity in spirooxindole lactam syntheses .

Q. What analytical methods are recommended for characterizing TBAT and its reaction products?

- qNMR : Quantifies purity (>97% via and NMR) and confirms the absence of hydrolyzed byproducts .

- X-ray crystallography : Resolves TBAT’s coordination geometry, as seen in gallium complexes where TBAT facilitates Lewis acid-base interactions .

- TLC/HPLC : Monitors reaction progress, particularly in fluorination or desilylation steps where intermediate stability is critical .

Q. How can contradictory data on TBAT’s efficacy in cross-coupling reactions be resolved?

Discrepancies in yield (e.g., 30–74% in alkylations) often stem from solvent choice or competing side reactions. Systematic screening of solvents (THF vs. toluene) and additives (e.g., molecular sieves) is essential. For example, TBAT’s low reactivity in polar aprotic solvents contrasts with its efficiency in THF due to improved ion pairing .

Q. What role does TBAT play in metal-free catalytic cycles, and how does it influence reaction kinetics?

TBAT acts as a fluoride reservoir in Cu-catalyzed fluorination, enabling turnover by regenerating active CuF species. Kinetic studies reveal rate-limiting steps involve fluoride transfer from TBAT to the metal center, with turnover frequencies (TOF) dependent on TBAT concentration and solvent dielectric constant .

Q. How does TBAT’s performance vary in fluorination vs. non-fluorination reactions (e.g., silylations)?

In fluorinations, TBAT’s silicate anion stabilizes pentacoordinate silicon intermediates, accelerating fluoride transfer. In contrast, silylation reactions leverage TBAT’s weak basicity to avoid over-silylation. For example, TBAT-mediated silylation of alcohols achieves >90% conversion without racemization in chiral substrates .

Methodological Considerations

- Purity assessment : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to verify >97% purity, as impurities like triphenylsilanol can inhibit reactivity .

- Scale-up protocols : Employ slow addition of TBAT in THF to exothermic reactions (e.g., alkylations) to control temperature and prevent decomposition .

- Troubleshooting low yields : Check for moisture contamination via Karl Fischer titration and pre-dry solvents over activated molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。